molecular formula C24H17N3 B094059 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole CAS No. 16152-10-6

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

Cat. No. B094059
CAS RN: 16152-10-6
M. Wt: 347.4 g/mol
InChI Key: AOQKGYRILLEVJV-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound suggests potential applications in various fields, including materials science and pharmacology.

Synthesis Analysis

The synthesis of related diphenyltriazole compounds has been reported using established procedures. For example, 4-ethyl-3,5-diphenyl-1,2,4-4H-triazole was synthesized and single crystals were grown for structural analysis . Another related compound, 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole, was prepared through the reaction between 1-benzoyl-3-phenylaminothiourea and dichloromethane . These methods could potentially be adapted for the synthesis of 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole.

Molecular Structure Analysis

X-ray diffraction studies have revealed that diphenyltriazoles can crystallize in monoclinic space groups with specific cell parameters. For instance, the structure of 4-ethyl-3,5-diphenyl-1,2,4-4H-triazole was found to be polar in the ac-plane with phenyl groups twisted approximately 90° relative to each other . Similarly, the structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was characterized by monoclinic space group P21/c with detailed cell dimensions and crystallographic data . These findings provide insight into the molecular arrangement that could be expected for 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole.

Chemical Reactions Analysis

The reactivity of diphenyltriazoles can be inferred from the synthesis routes and the reactions they undergo. For example, the formation of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole involves a reaction with dichloromethane, indicating the potential for electrophilic substitution reactions at the triazole ring . Additionally, the synthesis of triazole-linked naphthoquinones suggests that triazoles can participate in 1,3-dipolar cycloaddition reactions, which could be a relevant reaction for the synthesis or functionalization of 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenyltriazoles can vary depending on the substituents attached to the triazole ring. For instance, the photophysical properties of naphthyl-linked triazoles have been studied, revealing that these compounds can exhibit fluorescence and have specific absorption and emission characteristics . The thermal stability of these compounds has also been reported, with some triazoles being stable up to 300°C . These properties are crucial for potential applications in materials science and optoelectronics.

Scientific Research Applications

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole is a chemical compound with the empirical formula C24H17N3 . It is used as an Electron Transport Layer (ETL) material , which suggests that it could have applications in the field of organic electronics , particularly in devices like organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs).

  • Organic Electronics : As mentioned earlier, this compound is used as an Electron Transport Layer (ETL) material . This suggests that it could have applications in the field of organic electronics, particularly in devices like organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) .

  • Pharmacology : Some research suggests that analogs of this compound could have potential applications in pharmacology . For example, the replacement of a polar 4-hydroxyphenyl substituent in pyrazoline nucleus for a bulky hydrophobic 1-naphthyl substituent significantly reduced the antidepressant effect . This suggests that it could be used in the development of new drugs or therapies .

properties

IUPAC Name

4-naphthalen-1-yl-3,5-diphenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3/c1-3-11-19(12-4-1)23-25-26-24(20-13-5-2-6-14-20)27(23)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQKGYRILLEVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509649
Record name 4-(Naphthalen-1-yl)-3,5-diphenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

CAS RN

16152-10-6
Record name 4-(Naphthalen-1-yl)-3,5-diphenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KRAI VIRENDRA - 埼玉大学大学院理工学研究科博士学位論文 …, 2011 - sucra.repo.nii.ac.jp
Organic light emitting diodes (OLEDs) have attracted much attention as a promising technology for flatpanel displays, because of their novel properties such as ease of manufacturing, …
Number of citations: 0 sucra.repo.nii.ac.jp
K Hara, N Koumura - Alternative Energy Photovoltaics, Ionic …, 2009 - sigmaaldrich.cn
Over the last decade, dye-sensitized solar cells (DSSCs) have attracted much attention because these unconventional solar cells exhibit high performance and have the potential for low…
Number of citations: 26 www.sigmaaldrich.cn
JHSK Monteiro… - … Materials: From OLEDs to …, 2018 - books.google.com
The development of new efficient and thinner organic light-emitting diode (OLED) devices, which are eco-friendly and energy-efficient and display high color performance for use in …
Number of citations: 0 books.google.com
JHSK Monteiro, A de Bettencourt-Dias - Lanthanide-Based Multifunctional …, 2018 - Elsevier
Organic light-emitting diodes are ubiquitous in our daily lives, for cell phone displays, television screens, and visual interfaces. A multicolor display relies on the combination of three …
Number of citations: 11 www.sciencedirect.com
A Kremen - 2013 - Citeseer
1. Abstract The purpose of this work was to build an organic light emitting diode (OLED) with superconducting electrodes in order to investigate contribution that the correlated Cooper …
Number of citations: 2 citeseerx.ist.psu.edu

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